molecular formula C11H14BrNO2 B13924430 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide

4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide

Cat. No.: B13924430
M. Wt: 272.14 g/mol
InChI Key: ULISHDXXHDDLBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide is unique due to the presence of both ethyl and methyl groups at the N-position, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-bromo-N-ethyl-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H14BrNO2/c1-4-13(2)11(14)8-5-6-9(12)10(7-8)15-3/h5-7H,4H2,1-3H3

InChI Key

ULISHDXXHDDLBV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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